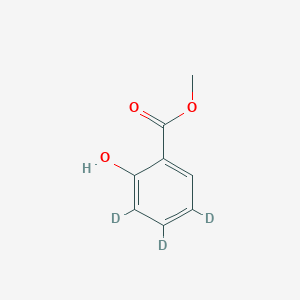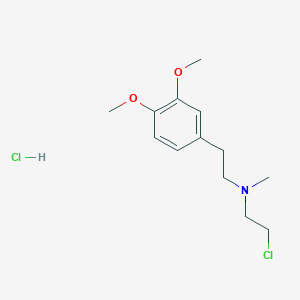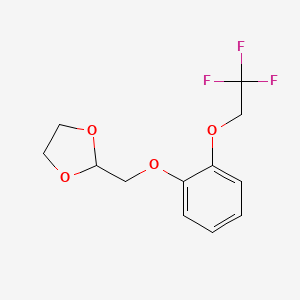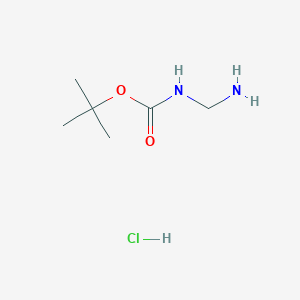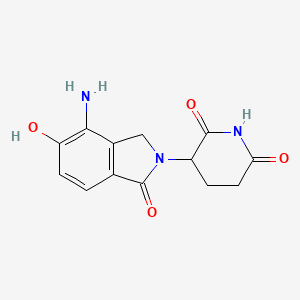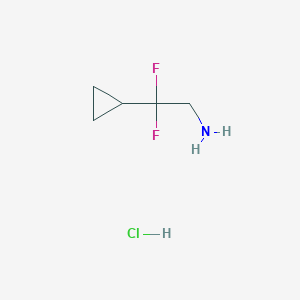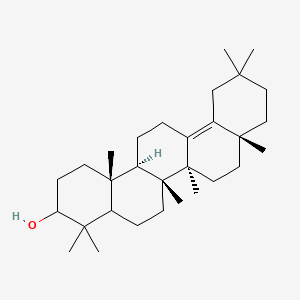
N1-Feruloylspermidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“N1-Feruloylspermidine” is a type of hydroxycinnamic acid amide . It is also known as “feruloylspermidine” and has the molecular formula C17H27N3O3 . The compound is associated with the phenylpropanoid pathway .
Synthesis Analysis
The synthesis of feruloylspermidine conjugates is catalyzed by spermidine hydroxycinnamoyl transferases . These enzymes prefer spermidine as the acyl acceptor and use caffeoyl-CoA as the acyl donor . The process results in the formation of mono-, bi-, and tri-acylated polyamines .
Molecular Structure Analysis
The molecular structure of “N1-Feruloylspermidine” consists of 17 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The exact mass of the molecule is 321.20524173 g/mol . The compound has a topological polar surface area of 96.6 Ų and a complexity of 350 .
Physical And Chemical Properties Analysis
“N1-Feruloylspermidine” has a molecular weight of 321.4 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 11 .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of N1-Feruloylspermidine involves the reaction between ferulic acid and spermidine. The ferulic acid is first activated with a coupling reagent such as EDC or DCC, followed by the addition of spermidine. The resulting intermediate is then deprotected to yield N1-Feruloylspermidine.", "Starting Materials": [ "Ferulic acid", "Spermidine", "Coupling reagent (EDC or DCC)", "Protecting groups (e.g. Boc or Fmoc)", "Solvents (e.g. DMF or DMSO)" ], "Reaction": [ "Activation of ferulic acid with coupling reagent (e.g. EDC or DCC) in a solvent (e.g. DMF or DMSO)", "Addition of spermidine to the activated ferulic acid", "Protection of the amine group of the resulting intermediate with a suitable protecting group (e.g. Boc or Fmoc)", "Deprotection of the protected intermediate to yield N1-Feruloylspermidine" ] } | |
CAS-Nummer |
70185-60-3 |
Molekularformel |
C₁₇H₂₇N₃O₃ |
Molekulargewicht |
321.41 |
Synonyme |
N-[4-[(3-Aminopropyl)amino]butyl]-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide |
Herkunft des Produkts |
United States |
Q & A
Q1: What is the structural characterization of N1-Feruloylspermidine and its derivatives found in Microdesmis keayana roots?
A1: The research paper focuses on three newly discovered N1,N5,N10‐tris(4‐hydroxycinnamoyl)spermidines, which are derivatives of N1-Feruloylspermidine. While the specific structural characterization of N1-Feruloylspermidine itself is not provided, the study details the structures of its derivatives:
Q2: What were the radical-scavenging properties of the discovered compounds?
A2: The radical-scavenging abilities of keayanidines A, B, and C were evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical spectrophotometric assay. This assay measures the ability of antioxidants to donate hydrogen atoms or electrons to neutralize DPPH radicals. While the specific results weren't detailed in this Q&A format, the research paper provides insights into the radical-scavenging potential of these N1-Feruloylspermidine derivatives. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



